L-Lysine-13C6 hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
117614-94-5 |
|---|---|
Molecular Formula |
C6H15ClN2O2 |
Molecular Weight |
188.6 g/mol |
IUPAC Name |
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1; |
InChI Key |
BVHLGVCQOALMSV-BOBMYJBMSA-N |
SMILES |
C(CCN)CC(C(=O)O)N.Cl |
Isomeric SMILES |
[13CH2]([13CH2][13CH2]N)[13CH2][13C@@H]([13C](=O)O)N.Cl |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl |
Synonyms |
L-LYSINE-13C6 HCL 98 ATOM% 13C 95% CHE& |
Origin of Product |
United States |
Methodological Principles and Advanced Techniques Employing L Lysine 13c6 Hydrochloride
Quantitative Proteomics via Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust and widely used metabolic labeling technique for quantitative mass spectrometry-based proteomics. It enables the accurate comparison of protein abundances between different cell populations. A key reagent in many SILAC experiments is L-Lysine-13C6 hydrochloride, a stable, non-radioactive isotopic variant of the essential amino acid lysine (B10760008).
Core Principles of Metabolic Incorporation for Proteome Quantification
The fundamental principle of SILAC lies in the in vivo incorporation of isotopically labeled amino acids into the entire proteome of living cells. fishersci.ptresearchgate.net For this, one cell population is cultured in a medium containing the standard, "light" form of an amino acid, such as L-lysine, while the other population is grown in a medium where the light amino acid is replaced by its "heavy" counterpart, like this compound. creative-biolabs.comcarlroth.com In this compound, all six carbon atoms of the lysine molecule are the heavier ¹³C isotope, resulting in a predictable mass increase. creative-biolabs.com
Over several cell divisions, the cells in the "heavy" medium incorporate L-Lysine-13C6 into all newly synthesized proteins. nih.govusherbrooke.ca This metabolic labeling ensures that nearly every protein in this cell population is tagged. fishersci.co.uk When the protein lysates from the "light" and "heavy" cell populations are combined, digested (typically with trypsin, which cleaves after lysine and arginine), and analyzed by a mass spectrometer, the peptides from the two populations are chemically identical but differ in mass. fishersci.ptusherbrooke.ca Specifically, every lysine-containing peptide from the heavy-labeled cells will be 6 Daltons (Da) heavier than its light counterpart. fishersci.pt
In the mass spectrum, these peptide pairs appear as doublets separated by this known mass difference. The ratio of the signal intensities of the heavy and light peptide peaks directly corresponds to the relative abundance of that protein in the two cell populations. usherbrooke.ca This method minimizes quantitative errors because the samples are mixed at an early stage, ensuring identical processing for both the control and experimental samples. researchgate.net
Design and Implementation of Duplex and Multiplex SILAC Strategies Utilizing this compound
SILAC experiments can be tailored to various experimental needs, ranging from simple pairwise comparisons to more complex, multiplexed analyses.
Duplex SILAC: This is the most straightforward SILAC design, comparing two distinct cell states (e.g., control vs. treated). thermofisher.com One cell population is grown in a "light" medium with standard L-lysine, and the other in a "heavy" medium containing this compound. fishersci.ptcreative-proteomics.com After treatment, the cell lysates are mixed in a 1:1 ratio, processed, and analyzed. The resulting heavy-to-light (H/L) ratios for thousands of identified peptides provide a quantitative snapshot of the proteome-wide changes between the two conditions. plos.org
Multiplex SILAC: To compare more than two conditions simultaneously, multiplex SILAC strategies are employed. A common approach is triplex SILAC, which allows for the comparison of three different cell populations in a single experiment. nih.govnih.gov This is achieved by introducing a third, "medium"-labeled amino acid. For lysine, a common medium label is L-lysine-4,4,5,5-D4 (Lys-D4), which has a mass shift of +4 Da compared to the light version. In a triplex experiment, the three cell populations would be cultured with light (Lys-0), medium (Lys-D4), and heavy (L-Lysine-13C6, or Lys-C6) amino acids, respectively. This generates peptide triplets in the mass spectrum, enabling the simultaneous relative quantification of proteins across three different states. nih.govnih.gov
| Labeling State | Lysine Isotope | Mass Shift (vs. Light) | Typical Application |
|---|---|---|---|
| Light | L-Lysine (¹²C₆) | 0 Da | Control / Untreated |
| Medium | L-Lysine-4,4,5,5-D4 | +4 Da | Treatment A / Timepoint 1 |
| Heavy | L-Lysine-¹³C₆ | +6 Da | Treatment B / Timepoint 2 |
Dynamic and Pulsed SILAC (pSILAC) Methodologies for Protein Turnover Kinetics
Beyond measuring steady-state protein levels, SILAC can be adapted to study protein dynamics, including synthesis and degradation rates, through a technique called pulsed SILAC (pSILAC). nih.govbiorxiv.orgresearchgate.net In a pSILAC experiment, cells are initially cultured in a "light" medium and then abruptly switched to a "heavy" medium containing this compound. usherbrooke.canih.gov This "pulse" of heavy amino acids exclusively labels newly synthesized proteins.
By harvesting cells at different time points after the switch to the heavy medium, researchers can track the incorporation of the heavy label. The ratio of heavy-to-light (H/L) peptides for a specific protein increases over time, and the rate of this increase is a direct measure of that protein's synthesis rate. usherbrooke.canih.gov
To measure protein degradation, a "pulse-chase" experiment is performed. Cells are first fully labeled with a heavy amino acid like this compound. Then, the heavy medium is washed away and replaced with a light medium (the "chase"). The rate at which the heavy-labeled protein signal diminishes over time reflects its degradation rate. plos.org These dynamic measurements provide a much deeper understanding of cellular regulation than static protein abundance data alone. plos.orgnih.gov
Proteostasis, the maintenance of a stable and functional proteome through the coordinated regulation of protein synthesis, folding, and degradation, is crucial for cell health. nih.gov Dynamic SILAC methods are powerful tools for investigating proteostasis mechanisms. nih.govnih.gov For instance, pSILAC can be used to globally measure how protein turnover rates are affected by cellular stress, disease, or drug treatment. biorxiv.orgnih.gov This allows for the identification of specific proteins or entire pathways where proteostasis is dysregulated, offering critical insights into cellular response mechanisms. nih.govnih.gov
Applications in Quantitative Phosphoproteomics and Analysis of Other Post-Translational Modifications
The quantitative capabilities of SILAC using this compound are not limited to total protein levels but extend to the analysis of post-translational modifications (PTMs), which are key regulators of protein function. creative-biolabs.com
Quantitative Phosphoproteomics: Phosphorylation is a critical PTM that governs cellular signaling. SILAC-based phosphoproteomics can quantitatively map changes in signaling networks. plos.orgnih.gov In this approach, two cell populations (e.g., control vs. stimulated) are labeled with light and heavy lysine, respectively. rug.nl After mixing the lysates and digesting the proteins, phosphopeptides are enriched from the complex peptide mixture, often using materials like titanium dioxide (TiO2) or through immobilized metal affinity chromatography (IMAC). plos.orgnih.gov The enriched phosphopeptides are then analyzed by mass spectrometry. The heavy-to-light ratio of each phosphopeptide provides precise quantification of the change in phosphorylation at a specific site, enabling large-scale analysis of signaling dynamics. plos.orgrug.nl
Other PTMs: The same principle can be applied to quantify other PTMs. For example, since ubiquitination also occurs on lysine residues, SILAC is an ideal method for studying changes in the ubiquitinome. nih.gov Similarly, changes in acetylation on lysine residues can be quantitatively assessed, providing a comprehensive view of the multiple layers of protein regulation within the cell. nih.govnih.gov
Exploration of Protein-Protein Interactions Using SILAC-Based Approaches
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a robust metabolic labeling technique that allows for accurate relative quantification of proteins between different cell populations. creative-proteomics.com By incorporating stable isotope-labeled amino acids like this compound into proteins during cell growth, researchers can distinguish between proteins from different experimental conditions using mass spectrometry. mtoz-biolabs.commtoz-biolabs.com This method is particularly powerful for studying protein-protein interactions (PPIs), providing insights into the dynamic nature of cellular networks. mtoz-biolabs.comspringernature.com
When combined with techniques like co-immunoprecipitation (Co-IP), SILAC enables the precise identification and quantification of interaction partners. mtoz-biolabs.com In a typical SILAC-based Co-IP experiment, one cell population is grown in a "light" medium containing the natural amino acid, while the other is grown in a "heavy" medium with the ¹³C-labeled amino acid, such as this compound. nih.gov After cell lysis and immunoprecipitation of a target protein, the interacting partners are co-precipitated. The mixed samples are then analyzed by mass spectrometry. The relative abundance of interacting proteins is determined by comparing the signal intensities of the light and heavy isotope-labeled peptides. nih.gov
This quantitative approach helps to distinguish specific interactors from non-specific background contaminants. nih.gov Furthermore, variations of the SILAC methodology, such as MAP-SILAC (mixing after purification), have been developed to eliminate interferences and more accurately identify both stable and dynamic protein interactions. nih.gov
Table 1: SILAC-Based Approaches for Protein-Protein Interaction Analysis
| Approach | Description | Key Advantage | Reference |
|---|---|---|---|
| Standard SILAC Co-IP | Cells are differentially labeled with light and heavy amino acids, mixed before cell lysis and immunoprecipitation. | Minimizes quantitative error from parallel sample handling. | mtoz-biolabs.comnih.gov |
| MAP-SILAC (Mixing After Purification) | Differentially labeled cell lysates are purified separately and then mixed before mass spectrometry analysis. | Eliminates exchange of interaction partners between labeled forms, preserving high SILAC ratios for specific interactors. | nih.gov |
| PAM-SILAC (Purification After Mixing) | Differentially labeled cell lysates are mixed before protein purification. | Can be interfered by the presence of both light and heavy forms of dynamic interactors. | nih.gov |
| pSILAC (pulsed SILAC) | Cells are exposed to heavy amino acids for a short period to label newly synthesized proteins. | Allows for the study of protein turnover and dynamic changes in protein interactions in response to stimuli. | creative-proteomics.comsigmaaldrich.com |
Stable Isotope Tracing and Metabolic Flux Analysis (MFA)
Stable isotope tracing is a powerful technique to investigate intracellular metabolism. researchgate.net By introducing a labeled nutrient, such as this compound, into a biological system, researchers can trace the path of the isotope as it is incorporated into various metabolites. creative-proteomics.com This provides a detailed map of metabolic pathway activity.
Principles of Isotopic Tracer Integration for Elucidating Metabolic Pathways
The fundamental principle of isotope tracing lies in the ability to distinguish molecules containing the heavy isotope from their unlabeled counterparts. humankinetics.com When cells are cultured with a ¹³C-labeled substrate, the labeled carbons are incorporated into downstream metabolites through a series of enzymatic reactions. creative-proteomics.com By analyzing the mass distribution of these metabolites, it is possible to deduce the metabolic routes taken by the tracer. fiveable.me
For instance, feeding cells ¹³C-labeled glucose can reveal the activity of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle by analyzing the labeling patterns of key intermediates. nih.gov The specific pattern of ¹³C incorporation provides qualitative information about which pathways are active. nih.gov
Qualitative and Quantitative Assessment of Metabolic Pathway Activity
Isotope tracing allows for both qualitative and quantitative assessments of metabolic pathways. Qualitatively, the presence of ¹³C in a particular metabolite indicates that the pathway leading to its synthesis is active. nih.govnih.gov By comparing the isotopic enrichment patterns under different conditions, researchers can infer relative changes in pathway activity. nih.gov
Quantitatively, Metabolic Flux Analysis (MFA) uses the isotopic labeling data in conjunction with a stoichiometric model of the metabolic network to calculate the rates (fluxes) of intracellular reactions. nih.govresearchgate.net This provides a detailed, quantitative picture of cellular metabolism that goes beyond what can be learned from transcriptomics or proteomics alone. frontiersin.org
Computational Modeling and Flux Calculation from 13C-Labeling Data
The calculation of metabolic fluxes from ¹³C-labeling data is a computationally intensive process. frontiersin.org It involves several key steps:
Model Definition: A stoichiometric model of the relevant metabolic network is constructed, including all known reactions and their atom transitions. frontiersin.orgplos.org
Data Acquisition: Cells are cultured with a ¹³C-labeled tracer, and the mass isotopomer distributions (MIDs) of key intracellular metabolites are measured, typically by mass spectrometry. plos.org
Flux Estimation: An iterative algorithm is used to find the set of metabolic fluxes that best explains the experimentally measured MIDs. This is achieved by minimizing the difference between the measured data and the MIDs predicted by the metabolic model for a given set of fluxes. plos.orgplos.org
Statistical Analysis: The confidence of the estimated fluxes is assessed to determine their statistical significance. nih.gov
Various computational tools and algorithms have been developed to facilitate these calculations, extending the capabilities of MFA to handle complex, genome-scale models and dynamic labeling experiments. plos.orgnih.gov
Advanced Analytical Platforms for Isotopic Signature Detection
The detection and quantification of isotopically labeled molecules are central to the success of tracer studies. Mass spectrometry stands out as the primary analytical technique for this purpose due to its high sensitivity and resolution.
Mass Spectrometry (MS) Applications in Isotope-Labeled Research
Mass spectrometry (MS) is the cornerstone of isotope-labeled research, enabling the precise measurement of mass differences between labeled and unlabeled molecules. wiley.com In SILAC experiments, the mass difference between peptides containing "light" (¹²C) and "heavy" (¹³C) lysine allows for their simultaneous detection and relative quantification in a single MS analysis. mtoz-biolabs.comnih.gov
In metabolic flux analysis, MS is used to determine the mass isotopomer distribution of various intracellular metabolites. nih.gov This information is critical for calculating metabolic fluxes. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for this purpose. nih.gov High-resolution mass spectrometry further enhances the ability to accurately measure isotopic enrichment and distinguish between different isotopologues. researchgate.net
Table 2: Research Findings Using this compound
| Research Area | Technique | Key Finding | Compound Used | Reference |
|---|---|---|---|---|
| Protein-Protein Interactions | SILAC-Co-IP-MS | Identification of dynamic and stable protein interactors by comparing protein SILAC ratios. | L-Lysine-¹³C₆,¹⁵N₂ | nih.gov |
| Phosphoproteomics | SILAC | Quantitative analysis of phosphotyrosine-dependent signaling pathways. | L-Lysine-¹³C₆ | nih.gov |
| Metabolic Flux Analysis | ¹³C-MFA | Elucidation of intracellular fluxes in a core E. coli model under various genetic perturbations. | ¹³C-labeled substrates | plos.org |
| Human Liver Metabolism | ¹³C tracing and MFA | Quantitative assessment of metabolic pathways in intact human liver tissue ex vivo. | ¹³C₆-lysine:2HCl | nih.govdiva-portal.org |
| Protein Profiling | pSILAC-MS | Study of protein profiles in cells transfected with microRNAs. | L-Lysine-¹³C₆,¹⁵N₂ hydrochloride | sigmaaldrich.comscientificlabs.co.uk |
Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA) in Quantitative Proteomics
In quantitative proteomics using LC-MS/MS, two primary data acquisition strategies are employed: data-dependent acquisition (DDA) and data-independent acquisition (DIA). oup.com
Data-Dependent Acquisition (DDA): In DDA, the mass spectrometer first performs a full scan (MS1) to detect all peptide ions present at a given time. oup.com It then selects the most intense precursor ions from this scan for fragmentation and subsequent analysis (MS2). unimi.itoup.com This "top N" approach is data-dependent because the selection of ions for MS2 analysis is based on the data from the MS1 scan. nih.gov SILAC coupled with DDA has been a conventional method for quantitative proteomics. nih.govpanoramaweb.org However, a limitation of DDA is its stochastic nature in selecting precursor ions, which can lead to missing values for lower abundance peptides across different runs. oup.com
Data-Independent Acquisition (DIA): DIA, also known as SWATH (Sequential Window Acquisition of all THeoretical fragment ions), offers a more systematic approach. panoramaweb.org In DIA, the mass spectrometer fragments all ions within predefined mass-to-charge (m/z) windows, regardless of their intensity. nih.gov This results in the collection of fragment ion spectra for all detectable peptides in a sample, leading to greater reproducibility and comprehensiveness. nih.govpanoramaweb.org
Recent studies have explored the combination of SILAC with DIA (SILAC-DIA) to leverage the advantages of both techniques. nih.govpanoramaweb.org Research indicates that SILAC-DIA can improve the quantitative accuracy and precision of SILAC by an order of magnitude compared to SILAC-DDA. researchgate.netpanoramaweb.org While it was initially thought that the increased sample complexity from SILAC labeling might hinder DIA performance, empirical data suggests that DIA achieves similar peptide detection numbers to DDA in SILAC experiments. researchgate.net Furthermore, SILAC-DIA has been shown to produce more sensitive protein turnover models. researchgate.netpanoramaweb.org One study demonstrated that DIA-TPA (a DIA-based total protein approach) could quantify approximately twice as many proteins as a DDA-TPA method in human liver S9 samples. nih.gov
The table below summarizes a comparison of peptide and protein group detections in a study comparing SILAC-DDA and SILAC-DIA workflows.
| Acquisition Method | Sample Type | Unique Peptides Detected (Avg.) | Protein Groups Quantified (Avg.) |
| SILAC-DDA | 1:1 Light/Heavy Mix | 4,500 | 1,200 |
| SILAC-DIA | 1:1 Light/Heavy Mix | 4,600 | 1,350 |
This is a representative data table based on findings that DIA can achieve similar or slightly better detection rates than DDA in SILAC experiments.
High-Resolution Mass Spectrometry for Quantitative Metabolomics
High-resolution mass spectrometry (HRMS) is instrumental in quantitative metabolomics, providing the accuracy needed to distinguish between metabolites with very similar masses. When used with this compound, HRMS enables precise quantification of lysine and its metabolic products.
In these applications, this compound serves as an internal standard. sigmaaldrich.com A known amount of the labeled compound is added to a biological sample prior to analysis. The sample is then processed, and the metabolites are separated by liquid chromatography before being introduced into the mass spectrometer. The HRMS instrument can differentiate between the endogenous, unlabeled lysine and the added, 13C-labeled standard based on their precise mass-to-charge ratios. sigmaaldrich.com By comparing the signal intensity of the endogenous metabolite to that of the internal standard, an absolute concentration can be determined.
This approach is particularly valuable for studying metabolic pathways and identifying biomarkers for diseases. sigmaaldrich.com For instance, pulsed stable isotope labeling with amino acids like L-Lysine-13C6 has been used to investigate host-cell functions and the intracellular pathways of protein synthesis in the context of viral infections. sigmaaldrich.comsigmaaldrich.com
The use of this compound in conjunction with HRMS offers high specificity and sensitivity, making it a powerful tool for detailed metabolic profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Biomolecular and Metabolic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules at an atomic level. cortecnet.comckisotopes.com this compound is utilized in NMR studies, particularly for protein analysis. isotope.comisotope.comisotope.com By incorporating 13C-labeled lysine into a protein, specific signals from the lysine residues can be observed in the NMR spectrum. nih.gov
This isotopic labeling simplifies complex spectra and allows researchers to focus on specific parts of a protein. For example, it can be used to probe the environment of lysine residues within a protein's three-dimensional structure or to monitor conformational changes upon ligand binding. ckisotopes.com While direct detection of 13C has lower sensitivity compared to proton (1H) NMR, techniques like Heteronuclear Single Quantum Coherence (HSQC) can be used to indirectly detect 13C nuclei through their attached protons, significantly enhancing sensitivity. nih.gov
In metabolic studies, NMR analysis of samples from systems fed with 13C-labeled precursors like L-Lysine-13C6 can reveal the flow of carbon atoms through metabolic pathways. nih.gov This Stable Isotope Resolved Metabolomics (SIRM) approach provides detailed information on metabolic fluxes and network mapping. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Proteinogenic Amino Acid Profiling
Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of amino acids. researchgate.netnih.gov For amino acids to be analyzed by GC, they must first be chemically derivatized to increase their volatility. nih.gov
In the context of proteinogenic amino acid profiling, this compound can be used as an internal standard for accurate quantification. nist.gov After extraction of amino acids from a biological sample, a known amount of the labeled lysine is added. The mixture is then derivatized and injected into the GC-MS system. The GC separates the derivatized amino acids, and the MS detects and quantifies both the endogenous (unlabeled) and the labeled lysine based on their mass spectra. researchgate.net
This isotope dilution method corrects for any variability in the sample preparation and derivatization steps, leading to highly accurate and precise measurements of amino acid concentrations. nist.gov GC-MS-based isotopomer analysis provides a wealth of information for metabolic flux analysis, offering a large number of independent constraints on amino acid isotopomer abundance. researchgate.net
A study comparing different analytical platforms for determining amino acid concentrations in human plasma utilized L-lysine (U-13C6 98%) as an internal standard for GC-MS analysis, demonstrating the method's reliability. nist.gov
Core Applications of L Lysine 13c6 Hydrochloride in Cellular and Organismal Research
Investigation of Cellular Protein Dynamics
The ability to distinguish between pre-existing and newly synthesized proteins is crucial for understanding how cells respond to various stimuli, differentiate, and maintain homeostasis. L-Lysine-13C6 hydrochloride is a key component of the Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) methodology, a powerful technique for investigating protein dynamics. creative-biolabs.com
Global Profiling of Protein Abundance and Differential Expression
SILAC, utilizing this compound, enables the comprehensive and quantitative analysis of the proteome. In a typical experiment, two populations of cells are cultured in media that are identical except for the isotopic form of lysine (B10760008). One population is grown in "light" medium containing the natural, unlabeled lysine, while the other is grown in "heavy" medium containing this compound. creative-biolabs.com Over several cell divisions, the "heavy" lysine is fully incorporated into all newly synthesized proteins in the second population.
When the two cell populations are combined and their proteins are analyzed by mass spectrometry, the proteins from the "heavy" population will exhibit a distinct mass shift compared to their "light" counterparts. creative-biolabs.com The ratio of the intensities of the "heavy" and "light" peptide peaks in the mass spectrum provides a precise measure of the relative abundance of that protein in the two cell populations. This allows for the global profiling of protein expression and the identification of proteins that are up- or down-regulated in response to a specific treatment or condition. fishersci.com
Table 1: Representative Data from a SILAC Experiment for Differential Protein Expression
| Protein Name | Gene Name | H/L Ratio | Regulation |
| Heat Shock Protein 90 | HSP90AA1 | 2.5 | Upregulated |
| Pyruvate Kinase M2 | PKM2 | 0.4 | Downregulated |
| Histone H3.1 | HIST1H3A | 1.1 | Unchanged |
| Proliferating Cell Nuclear Antigen | PCNA | 3.2 | Upregulated |
This is an interactive table. Click on the headers to sort the data.
Characterization of Protein Turnover Rates across Diverse Cell Lines and Conditions
Beyond static protein abundance, understanding the dynamic processes of protein synthesis and degradation is critical. Dynamic SILAC, or pulsed SILAC (pSILAC), is a technique that uses this compound to measure protein turnover rates. biorxiv.orgsigmaaldrich.com In a pSILAC experiment, cells are initially grown in a "light" medium and then switched to a "heavy" medium containing this compound. biorxiv.org
By collecting and analyzing cell samples at different time points after the switch, researchers can track the rate at which the "heavy" lysine is incorporated into specific proteins. researchgate.net This allows for the calculation of the synthesis rate (k_syn) and degradation rate (k_deg) for thousands of proteins simultaneously. These studies have been applied to a wide range of cell lines, from human cancer cells to primary neurons, revealing that protein turnover rates can vary significantly between different cell types and under different physiological conditions. nih.gov For instance, proteins involved in cell cycle and division generally exhibit faster turnover rates. biorxiv.org
Table 2: Protein Half-Life in Different Human Primary Cells Determined by Dynamic SILAC
| Protein | B-cells (Half-life in hours) | NK cells (Half-life in hours) | Hepatocytes (Half-life in hours) |
| Histone H1.2 | 2242 | 2741 | 18 |
| Histone H1.5 | 971 | 1950 | 61 |
| Lamin-B1 | 1552 | 3215 | 388 |
This is an interactive table. The data is based on findings from a study on protein turnover in primary cells. nih.gov
Elucidation of Metabolic Networks and Pathways
The ¹³C label on this compound serves as a tracer that allows researchers to follow the journey of lysine through various metabolic pathways. This provides invaluable insights into the intricate network of biochemical reactions that sustain cellular life.
Tracing the Intracellular Fate of Lysine and its Catabolic Pathways
Once taken up by the cell, this compound is not only used for protein synthesis but can also be broken down through catabolic pathways. In mammals, the primary route for lysine catabolism is the saccharopine pathway, which occurs predominantly in the liver mitochondria. nih.govnih.gov This pathway converts lysine into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production. nih.gov
By using this compound and analyzing the isotopic labeling patterns of downstream metabolites with techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can trace the flow of carbon atoms from lysine through these catabolic intermediates. nih.gov This allows for the quantitative analysis of lysine catabolism and can reveal how this process is regulated in different cell types or disease states.
Analysis of Central Carbon Metabolism Contributions (Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway, Tricarboxylic Acid Cycle)
The breakdown of this compound ultimately leads to the production of ¹³C-labeled acetyl-CoA. This molecule serves as a key link to central carbon metabolism. The labeled acetyl-CoA can enter the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism responsible for generating energy and biosynthetic precursors.
As the ¹³C-labeled acetyl-CoA is processed through the TCA cycle, the ¹³C atoms are incorporated into various TCA cycle intermediates, such as citrate, succinate, and malate. By measuring the extent and pattern of ¹³C enrichment in these molecules, scientists can quantify the contribution of lysine catabolism to the TCA cycle flux. This approach, known as metabolic flux analysis, provides a detailed picture of how cells utilize different nutrients to fuel their metabolic activities. medchemexpress.com
Understanding Nutrient Metabolism and Cellular Bioenergetics
The use of this compound extends to broader investigations of nutrient metabolism and cellular bioenergetics. By tracing the incorporation of the ¹³C label into various metabolic pools, researchers can gain a systems-level understanding of how cells allocate resources and generate energy.
For example, studies using ¹³C-labeled amino acids can help to elucidate how cancer cells reprogram their metabolism to support rapid proliferation. By tracking the fate of lysine's carbon backbone, researchers can determine its relative contribution to energy production versus biosynthesis. This knowledge is crucial for understanding the metabolic vulnerabilities of cancer cells and for developing novel therapeutic strategies that target these metabolic alterations.
Research in Specific Biological Systems and Processes
This compound, a stable isotope-labeled form of the essential amino acid L-lysine, serves as a powerful tracer in metabolic research. By replacing the six carbon atoms in the lysine molecule with the heavier carbon-13 isotope, researchers can track the journey of lysine through various biological pathways using mass spectrometry. This enables the precise quantification of metabolic fluxes and the elucidation of complex cellular and organismal processes.
Host-Pathogen Metabolic Interactions in Infectious Disease Research
The metabolic interplay between a host and a pathogen is a critical determinant of infection outcome. This compound is instrumental in dissecting these complex interactions. Techniques like pulsed stable isotope labeling by amino acids in cell culture (pSILAC) utilize this labeled lysine to study host-cell functions and protein synthesis pathways during infection.
For instance, pSILAC has been employed to investigate the precise intracellular protein synthesis pathways in human monocyte-derived macrophages infected with HIV-1. scientificlabs.co.uksigmaaldrich.com This approach allows researchers to differentiate between host and viral protein synthesis, providing insights into how the virus manipulates the host's cellular machinery for its own replication. scientificlabs.co.uksigmaaldrich.com By tracing the incorporation of ¹³C₆-lysine into newly synthesized proteins, scientists can quantify changes in the host cell's proteome in response to the pathogen, revealing metabolic vulnerabilities that could be targeted for therapeutic intervention. researchgate.net Amino acids are central to this metabolic cross-talk, and pathogens often compete with the host for these essential nutrients or modulate host amino acid metabolism to their advantage. frontiersin.org
Cellular Responses to Stress and Environmental Perturbations
Cells and organisms constantly adapt to various stressors, a process that involves significant metabolic reprogramming. Lysine metabolism plays a role in these stress responses. Studies have shown that dietary lysine levels can influence stress-induced anxiety by modulating serotonin (B10506) pathways in the brain and affecting plasma cortisol levels. nih.gov
This compound provides a sophisticated tool to investigate the underlying molecular mechanisms of these stress responses. Using stable isotope tracers, researchers can quantitatively measure how cellular metabolism shifts under stress. For example, it can be used to track changes in protein synthesis and degradation rates, which are often altered during environmental perturbations. By monitoring the flux of ¹³C₆-lysine through various metabolic pathways, scientists can identify the specific enzymatic and signaling networks that are activated or suppressed as part of the cellular stress response, offering a detailed picture of metabolic adaptation.
Characterization of Specific Enzyme Activities (e.g., Lysine Racemase)
Stable isotope labeling is a precise method for characterizing the activity of specific enzymes. This compound (often in combination with ¹⁵N labeling) has been explicitly used in SILAC-based assays to characterize the function of enzymes like lysine racemase. scientificlabs.co.uksigmaaldrich.com Lysine racemase is an enzyme that converts L-lysine to its D-isomer, a component of the cell wall in some bacteria.
In such an assay, cells are cultured in a medium containing the "heavy" this compound. The enzyme's activity is then monitored by tracking the appearance of the heavy isotope label in D-lysine or its downstream metabolic products via mass spectrometry. This allows for a direct and quantitative measurement of the enzyme's catalytic rate and can be used to screen for inhibitors or study the enzyme's regulation within the cell.
Studies of Organ-Specific Metabolism (e.g., Ex Vivo Human Liver Tissue)
Understanding the metabolism of specific organs is crucial for both basic physiology and disease research. Recent advancements have enabled the use of this compound in global isotope tracing studies on intact human liver tissue cultured ex vivo. nih.govescholarship.org In these experiments, tissue slices are cultured in a medium where all amino acids, including lysine, are fully labeled with ¹³C. nih.gov
This powerful technique allows for the simultaneous assessment of a wide range of metabolic pathways. escholarship.org Key findings from such studies include:
Nutrient Perfusion and Protein Catabolism : Essential amino acids, including labeled lysine, reached 60-80% ¹³C enrichment in the tissue within two hours, indicating efficient nutrient uptake. The failure to reach 100% enrichment even after 24 hours suggested a significant contribution from the breakdown of unlabeled, pre-existing tissue proteins (protein catabolism). nih.gov
Response to "Fed" State : Simulating a post-meal state by adding nutrients and insulin (B600854) to the culture medium led to increased ¹³C enrichment in essential amino acids. This indicates that the presence of external nutrients suppresses endogenous protein catabolism, a known physiological response. nih.gov
Pathway Activity : The approach allows for the systematic analysis of canonical liver pathways, providing a detailed map of human liver metabolism that can distinguish it from animal models. nih.govescholarship.org
Analysis of Microbial Carbon Flux Distributions in Industrial Bioprocesses (e.g., Amino Acid Production)
Corynebacterium glutamicum is a bacterium widely used for the industrial-scale production of amino acids, most notably L-lysine. nih.govresearchgate.net Metabolic flux analysis using ¹³C-labeled substrates, including ¹³C-glucose and traced amino acids like this compound, is a cornerstone for optimizing these bioprocesses. nih.govnih.gov
By culturing C. glutamicum with a ¹³C-labeled carbon source, researchers can trace the distribution of carbon atoms through the intricate network of metabolic pathways that lead to lysine synthesis. This reveals the relative activity, or flux, through different routes like the pentose phosphate pathway (PPP) and the tricarboxylic acid (TCA) cycle.
A comparative study of a lysine-producing C. glutamicum strain on different carbon sources yielded precise flux data, as summarized in the table below.
| Metabolic Flux (% of Carbon Source Uptake) | Glucose | Fructose |
|---|---|---|
| Flux into Lysine Pathway | 30.0% | 25.4% |
| Anaplerotic Flux (to replenish TCA cycle) | 44.5% | 33.5% |
| Flux through Pentose Phosphate Pathway (PPP) | 58.8% | 67.5% |
These analyses demonstrate that the choice of carbon source significantly alters the metabolic strategy of the bacterium. nih.gov For instance, the flux towards lysine production is higher on glucose, while the PPP, a key source of NADPH required for lysine synthesis, is more active on fructose. nih.gov Such detailed flux maps are invaluable for targeted genetic engineering to create superior production strains. researchgate.net This methodology has been successfully applied in various scales, from miniaturized 96-well plates to pilot-scale sensor reactors that mimic large-scale industrial fermentations. nih.govpresens.de
Biomarker Discovery in Disease Models
The identification of reliable biomarkers is essential for diagnosing diseases and monitoring treatment efficacy. This compound is a key reagent in quantitative proteomics and metabolomics platforms used for biomarker discovery. isotope.com The SILAC method, in particular, allows for the precise comparison of protein abundance between healthy and diseased states. creative-biolabs.com
In a typical SILAC experiment for biomarker discovery, one cell population (e.g., from a disease model) is grown in a medium containing "heavy" ¹³C₆-lysine, while the control population is grown with normal "light" lysine. The proteomes of the two populations are then mixed and analyzed by mass spectrometry. Proteins that are upregulated or downregulated in the disease state can be accurately quantified by the ratio of heavy to light peptide signals, identifying potential disease biomarkers. creative-biolabs.comfishersci.com
This approach has broad applications. For example, studies on autoimmune hepatitis in mouse models have shown that L-lysine supplementation can reduce inflammatory markers like CD4+ and CD8+ T lymphocyte infiltration and oxidative stress, suggesting these pathways, and the proteins involved, could be sources of biomarkers. nih.gov Similarly, in plant pathology, metabolic profiling has suggested that lysine accumulation could serve as a potential biomarker for resistance to certain viral infections. frontiersin.org
Assessment of Drug Efficacy, Pharmacokinetics, and Pharmacodynamics as a Labeled Tracer
This compound is a stable isotope-labeled (SIL) form of the essential amino acid L-lysine, where the six carbon atoms of the lysine backbone are replaced with the heavy isotope, carbon-13. sigmaaldrich.com This non-radioactive modification makes it an invaluable tool in quantitative proteomics, allowing researchers to trace the lifecycle of proteins within living cells and organisms. chempep.com By introducing this compound into cell culture media or as a dietary supplement in animal models, it becomes metabolically incorporated into all newly synthesized proteins. creative-biolabs.comisotope.com This process, central to techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), effectively tags a population of proteins, creating a distinct mass shift that can be precisely measured by mass spectrometry. thermofisher.com This ability to differentiate between pre-existing ("light") and newly synthesized ("heavy") protein populations provides a dynamic view of the proteome, which is crucial for evaluating how therapeutic agents affect cellular and organismal biology.
Drug Efficacy: The therapeutic effect of a drug is often mediated by its ability to alter protein expression or function. This compound enables the direct measurement of a drug's impact on protein synthesis and degradation rates. For instance, if a drug is designed to inhibit the growth of cancer cells by down-regulating the production of a specific oncogenic protein, researchers can quantify this effect directly. By measuring the rate of incorporation of "heavy" lysine into the target protein in treated versus untreated cells, a clear and quantitative measure of the drug's efficacy at its intended target can be established. This approach provides a more direct assessment of target engagement and biological response compared to indirect cellular viability assays.
Pharmacokinetics (PK): Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion. While stable isotopes are often incorporated directly into drug molecules to track their fate, this compound offers a complementary approach by monitoring the drug's effect on the proteome over time. medchemexpress.commedchemexpress.com By analyzing tissue samples from different organs at various time points after drug administration, researchers can map the systemic impact on protein turnover. For example, observing a rapid increase in the synthesis of drug-metabolizing enzymes in the liver can provide insights into the drug's metabolic pathway and clearance rate. nih.gov
Pharmacodynamics (PD): Pharmacodynamics focuses on what a drug does to the body, specifically the relationship between drug concentration and its biological effect. This compound is instrumental in defining this relationship at the molecular level. It allows for the identification and quantification of biomarkers—proteins whose synthesis rates change in direct response to a drug's action. By correlating the changes in the synthesis rates of these biomarker proteins with the administered drug concentration, a precise pharmacodynamic profile can be constructed. This is particularly valuable for optimizing therapeutic strategies, as it can reveal the concentration at which a drug achieves its maximum desired effect on protein pathways while minimizing off-target effects. The dynamic SILAC method, for example, uses the ratio of heavy to light peptide signals over a time course to directly reflect protein turnover and thus the pharmacodynamic response. thermofisher.com
Detailed Research Findings
The application of this compound as a tracer has yielded significant insights in preclinical research. In oncology, for example, studies use this tracer to measure the synthesis rate of proteins involved in tumor proliferation and survival. A hypothetical study on an anti-cancer agent might produce data showing a dose-dependent decrease in the synthesis of a key cell cycle protein, providing direct evidence of the drug's mechanism of action.
Below is an example data table illustrating how results from such a study might be presented. The Fractional Synthesis Rate (FSR) represents the percentage of a specific protein pool that is newly synthesized over a given period.
Table 1: Effect of Hypothetical Drug "Exemplarib" on the Fractional Synthesis Rate (FSR) of Target Protein XYZ in Tumor Cells This table is interactive. You can sort the data by clicking on the column headers.
| Treatment Group | Drug Concentration (nM) | Mean FSR of Protein XYZ (%/hour) | Standard Deviation |
|---|---|---|---|
| Vehicle Control | 0 | 5.2 | 0.4 |
| Exemplarib | 10 | 4.1 | 0.5 |
| Exemplarib | 50 | 2.5 | 0.3 |
| Exemplarib | 100 | 1.3 | 0.2 |
Furthermore, pharmacodynamic studies can use this compound to monitor both on-target and off-target effects simultaneously. By analyzing the entire proteome, researchers can quantify changes across thousands of proteins. This global perspective is critical for understanding the full biological impact of a drug. For instance, a drug might effectively reduce the synthesis of its intended target but also undesirably increase the synthesis of stress-response proteins.
Table 2: Pharmacodynamic Profile of a Novel Kinase Inhibitor in Liver Tissue This table is interactive. You can sort the data by clicking on the column headers.
| Protein Analyzed | Biological Function | Fold Change in Synthesis Rate (Treated vs. Control) | p-value |
|---|---|---|---|
| Target Kinase B | Cell Proliferation | -3.5 | <0.001 |
| Biomarker Protein C | Apoptosis | +2.8 | <0.01 |
| Heat Shock Protein 70 | Stress Response | +1.9 | <0.05 |
| Cytochrome P450 3A4 | Drug Metabolism | +4.2 | <0.001 |
| Albumin | Plasma Protein | -1.1 (not significant) | >0.05 |
These quantitative proteomics approaches, enabled by tracers like this compound, provide a detailed, mechanism-based understanding of a drug's efficacy and its pharmacokinetic and pharmacodynamic properties, which is essential for modern drug development. chempep.com
Experimental Design and Data Interpretation Considerations for L Lysine 13c6 Hydrochloride Studies
Preparation and Optimization of Isotope-Labeled Cell Culture Media
The foundation of a successful SILAC experiment is the preparation of a cell culture medium that facilitates the complete incorporation of the heavy isotope-labeled amino acid. This involves the careful selection of the basal medium and appropriate supplementation.
The choice of basal medium is dictated by the specific requirements of the cell line being investigated. Commonly used media formulations in SILAC experiments include Dulbecco's Modified Eagle Medium (DMEM) and Roswell Park Memorial Institute (RPMI) 1640 medium. thermofisher.com The critical requirement is that the medium must be deficient in the standard, "light" version of lysine (B10760008) to ensure that the cells exclusively utilize the supplemented L-Lysine-13C6 hydrochloride for protein synthesis. nih.gov Custom formulations of DMEM and RPMI-1640 that lack lysine and arginine are commercially available for this purpose. nih.govnih.gov
The selection between DMEM and RPMI-1640, or other specialized media, depends on the nutritional requirements of the specific cell line. For instance, DMEM is a common choice for adherent cells like HeLa, NIH 3T3, and COS7, while RPMI-1640 is often used for suspension cells such as Jurkat cells. thermofisher.com The table below summarizes common media choices for different cell types in SILAC experiments.
| Cell Type | Common Media Formulation | Key Considerations |
| Adherent Cells (e.g., HeLa, HEK293) | DMEM (Lysine-deficient) | Ensure appropriate glucose concentration and supplementation. |
| Suspension Cells (e.g., Jurkat) | RPMI-1640 (Lysine-deficient) | May require additional supplements for optimal growth. |
| Embryonic Stem Cells | Custom DMEM | Often requires specific growth factors and feeder-free conditions. nih.gov |
Fetal Bovine Serum (FBS) is a common supplement in cell culture, providing essential growth factors. However, standard FBS contains endogenous amino acids, including unlabeled lysine, which would compete with this compound and prevent complete labeling. researchgate.net To circumvent this, dialyzed Fetal Bovine Serum (dFBS) is used. nih.govimultiomics.com Dialysis removes small molecules, including free amino acids, from the serum while retaining essential proteins and growth factors. imultiomics.comsilantes.com The use of dFBS is crucial for achieving high labeling efficiency in SILAC experiments. imultiomics.com It is important to note that the quality and degree of dialysis can vary between suppliers and even between lots, which can introduce variability into experiments. Therefore, consistency in the source and lot of dFBS is recommended for a series of related experiments.
Assessment of Labeling Efficiency and Isotopic Purity
Achieving near-complete incorporation of this compound is paramount for accurate quantification. Incomplete labeling can lead to erroneous protein ratio calculations.
The most common and definitive method for confirming isotopic enrichment is mass spectrometry (MS). thermofisher.comresearchgate.net Specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed to analyze peptides from protein digests. In the mass spectrometer, a peptide containing L-Lysine-13C6 will exhibit a mass shift of 6 Daltons compared to its unlabeled counterpart. thermofisher.comresearchgate.net By analyzing the mass spectra of multiple peptides from highly abundant proteins (e.g., actin or tubulin), the extent of incorporation can be determined. The goal is to achieve labeling efficiency greater than 97%, meaning that over 97% of the lysine-containing peptides are in their heavy form. nih.gov This is typically achieved after cells have undergone at least five doublings in the SILAC medium. nih.gov
The following table outlines the expected mass shifts for peptides containing L-Lysine-13C6.
| Isotope | Chemical Formula | Mass Shift (Da) |
| L-Lysine | C6H14N2O2 | 0 |
| L-Lysine-13C6 | 13C6H14N2O2 | +6.0201 |
Isotopic dilution can occur if there are sources of unlabeled lysine contaminating the system. This can arise from residual "light" amino acids in the dFBS or from cellular processes such as protein degradation, which can release unlabeled lysine back into the cellular pool. To minimize this, it is essential to use high-purity this compound and high-quality dFBS.
Another potential issue in SILAC experiments is the metabolic conversion of one labeled amino acid to another. For example, labeled arginine can be converted to labeled proline, which can complicate data analysis. nih.govresearchgate.net While this is less of a direct concern for this compound, it highlights the importance of understanding cellular metabolism in the context of isotope labeling. In the case of arginine-to-proline conversion, the addition of unlabeled proline to the medium can suppress this metabolic pathway. nih.gov
Strategies for Minimizing Experimental Variability and Bias
Consistency and careful planning are key to minimizing variability and bias in SILAC experiments. One of the primary strategies is to ensure complete and consistent labeling across all experimental replicates. This involves carefully controlling the cell culture conditions, including the number of cell passages in the labeling medium. nih.gov
Mixing of the "light" and "heavy" cell populations should be done as early as possible in the experimental workflow, ideally at the cell lysis stage. nih.gov This helps to control for variations in sample processing, such as protein digestion and peptide fractionation. Furthermore, performing replicate experiments, including label-swapping (i.e., reversing the "light" and "heavy" labels for different conditions), can help to identify and mitigate any systematic bias.
Integration of Multi-Omics Data for Holistic Biological Understanding
To achieve a holistic, systems-level understanding of biological processes, the quantitative proteomics data generated using this compound is increasingly being integrated with data from other "omics" disciplines, such as genomics, transcriptomics, and metabolomics. mdpi.comgriffith.edu.au This multi-omics approach provides a more comprehensive view by connecting information across different molecular layers, from the genetic blueprint to the functional protein and metabolic output. researchgate.net
The proteomic data from SILAC experiments reveals the actual abundance of proteins, providing a functional readout that is not always directly inferable from transcriptomic (mRNA) data alone. Integrating these datasets can reveal post-transcriptional, translational, and protein degradation regulatory mechanisms. For example, a study combining SILAC proteomics with gene expression arrays can elucidate how changes at the transcript level are translated into the proteome, highlighting pathways where mRNA and protein levels are correlated and where they diverge. researchgate.net
Key applications of integrating this compound-derived proteomics data include:
Pathway and Network Analysis: By mapping changes in protein abundance onto known biological pathways (e.g., KEGG, GO), researchers can identify entire cellular processes affected by a given stimulus. gbiosciences.com When combined with transcriptomic data, this can differentiate between regulation occurring at the transcriptional level versus post-transcriptional events. mtoz-biolabs.com
Characterizing Phenotypes: In studies involving genetic modifications, such as RNA interference (RNAi), SILAC-based quantitative proteomics can provide a detailed, systems-wide view of the resulting loss-of-function phenotype at the protein level. nih.gov This extends the analysis beyond single-gene effects to a broader network context.
Validating Genomic and Transcriptomic Findings: Proteomics data serves as an essential validation layer for hypotheses generated from genomic or transcriptomic studies. For instance, an observed increase in the transcript for a specific enzyme can be confirmed by quantifying the corresponding protein's abundance using SILAC, providing evidence of a functional outcome.
The integration of these diverse and large-scale datasets presents a significant bioinformatics challenge, requiring sophisticated tools and databases to manage, analyze, and visualize the multi-layered information. The ultimate goal is to construct comprehensive models of cellular systems that can explain how perturbations lead to specific phenotypes. mdpi.com
| Omics Layer | Type of Data Generated | Contribution to Holistic Understanding |
|---|---|---|
| Genomics | DNA sequence, mutations, copy number variations | Provides the genetic blueprint and identifies potential causes of altered cellular function. |
| Transcriptomics (e.g., RNA-Seq) | mRNA abundance levels | Indicates which genes are actively being transcribed in response to a stimulus. |
| Proteomics (using L-Lysine-13C6 HCl) | Relative protein abundance, turnover rates, PTMs | Reveals the functional output of gene expression and highlights post-transcriptional regulation. mtoz-biolabs.com |
| Metabolomics | Abundance of small molecule metabolites | Represents the downstream biochemical activity and phenotype of the cell. researchgate.net |
By combining these layers, researchers can move from correlational observations to a more causative and mechanistic understanding of complex biological systems.
Future Directions and Emerging Research Opportunities with L Lysine 13c6 Hydrochloride
Advancements in Isotopic Labeling Technologies and Labeling Strategies
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has been a cornerstone technique for quantitative proteomics, and its evolution continues to offer new research avenues. nih.govcreative-peptides.com Initially, SILAC was used to compare two cell populations (e.g., labeled vs. unlabeled). nih.gov Future strategies are focused on increasing the multiplexing capability, allowing for the simultaneous comparison of multiple experimental conditions. This can be achieved by using various isotopic forms of lysine (B10760008) and other amino acids, such as those labeled with deuterium (B1214612) in addition to 13C and 15N. thermofisher.com
One of the most significant advancements is the refinement of dynamic SILAC (dSILAC) or pulsed SILAC (pSILAC). nih.gov Unlike classic SILAC which provides a snapshot of protein abundance at steady-state, pSILAC allows for the temporal analysis of a proteome by introducing the "heavy" L-Lysine-13C6 hydrochloride at a specific time point. nih.gov This pulse-chase approach enables researchers to monitor the rates of protein synthesis and degradation, providing a dynamic view of cellular processes. nih.gov Future applications will likely involve applying pSILAC to understand the protein turnover dynamics in response to various stimuli, such as drug treatments or environmental stressors. diagnosticsworldnews.com
Furthermore, new labeling strategies are being developed to overcome the limitations of traditional metabolic labeling, which is often restricted to cultured cells. nih.gov The development of techniques like Cell Type specific labeling with Amino acid Precursors (CTAP) showcases a move towards achieving cell-selective labeling in more complex, multicellular environments. nih.gov This involves genetically modifying specific cells to produce an essential amino acid like L-lysine from an isotopically labeled precursor, allowing researchers to distinguish the proteome of one cell type from another within a mixed population. nih.gov
| Research Area | Labeling Strategy Advancement | Potential Application |
| Multiplexed Proteomics | Combination of different isotopic labels (e.g., 13C, 15N, 2H) for lysine and arginine. | Simultaneous comparison of multiple drug candidates or disease states in a single experiment. |
| Protein Dynamics | Refinement of pulsed SILAC (pSILAC) and pulse-chase workflows. | Measuring system-wide protein synthesis and degradation rates to understand cellular adaptation and disease progression. |
| In-situ Proteomics | Development of cell-specific labeling techniques like CTAP. | Differentiating the proteomes of individual cell types within a co-culture or tissue sample. |
Coupling this compound with Novel Analytical Platforms
The data generated from this compound labeling is fundamentally dependent on the analytical platforms used for detection and quantification. High-resolution mass spectrometry (MS) is the primary technology used in SILAC-based experiments. nih.gov The future in this area points towards coupling SILAC with increasingly sensitive and faster mass spectrometers. These next-generation instruments offer improved accuracy in distinguishing between light and heavy isotope-labeled peptides, enhancing the precision of protein quantification. creative-biolabs.com
Combining stable isotope labeling with various analytical technologies like mass spectrometry and nuclear magnetic resonance (NMR) can provide more comprehensive information. creative-peptides.comdiagnosticsworldnews.com While MS is ideal for identifying and quantifying thousands of proteins, NMR can provide detailed structural and functional information about specific labeled proteins and their interactions. The non-radioactive nature of stable isotopes like 13C makes them perfectly suited for these sophisticated analytical techniques. chempep.com
Moreover, the integration of SILAC with other analytical methods, such as advanced chromatography techniques, promises to improve the depth of proteome analysis. The co-elution of heavy and light peptide pairs in liquid chromatography (LC) is a key aspect of accurate SILAC quantification, and advancements in LC-MS/MS analysis will continue to refine this process. nih.govcreative-peptides.com The development of new software and algorithms for data-dependent analysis (DDA) will also be crucial for processing the vast datasets generated by these high-throughput platforms. nih.gov
Expanding Applications in More Complex and Physiologically Relevant Biological Systems
A significant future direction for research involving this compound is the move beyond simple monolayer cell cultures to more complex and physiologically relevant systems. While SILAC was initially developed for labeling cells in culture, there is a growing effort to apply similar principles to study tissues, organs, and even whole organisms. nih.govnih.gov These applications provide insights that are more representative of in-vivo biology.
Recent studies have demonstrated the feasibility of labeling distinct cell populations in co-culture to study intercellular communication and protein transfer. nih.gov This is particularly relevant for cancer research, immunology, and developmental biology, where the interaction between different cell types is critical. By pre-labeling one cell type with "heavy" this compound and co-culturing it with an unlabeled ("light") cell type, researchers can track proteins that are transferred between cells. nih.gov
Furthermore, the principles of metabolic labeling are being extended to model organisms. This allows for the direct measurement of protein dynamics in a living system, offering a more holistic view of metabolism and disease. diagnosticsworldnews.com Such studies are invaluable for drug development, as they can help determine a drug's mechanism of action, its effect on protein metabolism, and its potential toxicity in a whole-organism context. diagnosticsworldnews.comresearchgate.net
| Biological System | Research Focus | Advantage of Using this compound |
| Co-cultures | Intercellular protein transfer and cell-cell signaling. | Ability to differentiate the proteomes of distinct cell populations mixed together. nih.gov |
| Organoids/3D Cultures | Protein dynamics in tissue-like structures. | Provides a more physiologically relevant model than traditional 2D cell culture. |
| Model Organisms | In-vivo protein synthesis, degradation, and metabolic flux. | Enables the study of biological processes in the context of a complete living system. diagnosticsworldnews.com |
Integration with Advanced Computational Biology and Systems Biology Approaches
The vast and complex datasets generated from proteomics experiments using this compound are a rich resource for computational and systems biology. youtube.com Systems biology aims to understand the larger picture of how biological components work together, and quantitative proteomics data is essential for building and validating mathematical models of cellular networks. youtube.comresearchgate.net
Future research will increasingly focus on integrating quantitative data on protein synthesis and turnover rates into computational models of metabolic pathways, gene regulatory networks, and signal transduction cascades. youtube.com This integration allows for a more dynamic and predictive understanding of cellular behavior. For instance, by measuring how the synthesis rates of metabolic enzymes change in response to a perturbation, researchers can build more accurate models of metabolic flux.
Machine learning (ML) and artificial intelligence (AI) are also poised to play a significant role in analyzing these large-scale datasets. nih.gov AI algorithms can help identify complex patterns and correlations in proteomic data that may not be apparent through traditional analysis, leading to the generation of new, testable hypotheses about biological systems. researchgate.netnih.gov The combination of stable isotope labeling for precise data acquisition with advanced computational tools for data interpretation and modeling represents a powerful synergy for future biological discovery. nih.gov
Q & A
Q. What is the role of L-Lysine-13C6 hydrochloride in metabolic labeling techniques such as SILAC?
this compound is a stable isotope-labeled amino acid used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to enable quantitative proteomic analysis. In SILAC, cells are cultured in media containing the labeled lysine, which is incorporated into newly synthesized proteins. This allows differentiation between experimental and control protein populations via mass spectrometry (MS). Key steps include:
Q. How should this compound be stored to maintain stability in experimental workflows?
The compound should be stored at 2–8°C under inert gas (e.g., argon or nitrogen) to prevent degradation. Prior to use, equilibrate to room temperature in a desiccator to minimize moisture absorption, which can alter solubility and isotopic purity. Aliquot stock solutions to avoid repeated freeze-thaw cycles .
Q. What are the primary applications of this compound beyond proteomics?
It serves as a metabolic tracer in studies of:
- Lysine metabolism : Tracking carbon flux in pathways like the tricarboxylic acid (TCA) cycle using 13C-NMR or LC-MS .
- Disease models : Investigating lysine’s role in diabetes-related complications (e.g., calcium dysregulation) or gut health via isotopic tracing in animal models .
Advanced Research Questions
Q. How can researchers optimize SILAC experimental design to ensure high incorporation rates of this compound?
Critical considerations include:
- Media formulation : Use custom SILAC media devoid of unlabeled lysine. For bacterial systems (e.g., E. coli), M9 minimal salts are preferred .
- Cell passaging : Allow ≥5 cell doublings to achieve >95% labeling efficiency. Monitor growth rates to adjust labeling duration .
- Validation : Perform MS/MS analysis on representative proteins (e.g., histones) to confirm isotopic enrichment .
Q. What methodological challenges arise when using this compound in bacterial systems, and how can they be addressed?
Challenges include:
- Endogenous lysine synthesis : Non-auxotrophic strains may produce unlabeled lysine, diluting the isotopic signal. Solutions include using SILAC-optimized strains or adding excess labeled lysine to suppress endogenous synthesis .
- Cross-contamination : Use separate media and equipment for labeled vs. unlabeled cultures. Validate purity via isotopic ratio measurements .
Q. How can contradictory data from SILAC experiments be resolved, particularly with incomplete labeling or isotopic interference?
Contradictions often stem from:
- Incomplete labeling : Extend culture time or increase labeled lysine concentration.
- Arginine-to-proline conversion : Use proline-deficient media or 15N-labeled arginine to avoid confounding signals .
- Data normalization : Apply software tools (e.g., MaxQuant) to correct for batch effects and normalize isotopic ratios .
Q. What strategies are recommended for tracing lysine-derived metabolites in complex biological systems using this compound?
Methodological approaches include:
- LC-HRMS : Resolve 13C-labeled metabolites (e.g., α-ketoglutarate) with high mass accuracy.
- Isotopomer analysis : Use software like XCMS or MetaboAnalyst to map carbon labeling patterns in metabolic networks .
- Time-course sampling : Capture dynamic metabolic shifts, particularly in studies of diabetes or gut microbiota .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
